(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl group connected by a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and 3-methoxybenzaldehyde.
Formation of Intermediate: The 2,6-dichlorophenol is reacted with methanol in the presence of a base to form 2,6-dichlorophenyl methoxy ether.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes such as cyclooxygenase, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid: shares similarities with other compounds such as:
Uniqueness
- The unique combination of the dichlorophenyl and methoxyphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-16-9-11(6-8-17(20)21)5-7-15(16)23-10-12-13(18)3-2-4-14(12)19/h2-9H,10H2,1H3,(H,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDRNMNLHLDRNO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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